molecular formula C4H6BrNO4 B13416965 Ethylbromonitroacetate CAS No. 6060-97-5

Ethylbromonitroacetate

Cat. No.: B13416965
CAS No.: 6060-97-5
M. Wt: 212.00 g/mol
InChI Key: LWSZLBNYFWTRQY-UHFFFAOYSA-N
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Description

Ethylbromonitroacetate is an organic compound with the molecular formula C4H6BrNO4. It is a derivative of nitroacetic acid, where the hydrogen atom of the nitro group is replaced by an ethyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Ethylbromonitroacetate can be synthesized through several methods. One common method involves the bromination of ethyl nitroacetate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination of the nitroacetate group.

Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Ethylbromonitroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The ethyl group in this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nitroacetates, while reduction reactions can produce amino derivatives.

Scientific Research Applications

Ethylbromonitroacetate has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biological Research: this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industrial Applications: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethylbromonitroacetate involves its ability to act as an alkylating agent. The bromine atom in the compound can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity or the disruption of cellular processes. The nitro group in this compound can also participate in redox reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Ethylbromonitroacetate can be compared with other similar compounds, such as:

    Ethyl bromoacetate: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.

    Ethyl nitroacetate: Lacks the bromine atom, making it less effective as an alkylating agent.

    Methyl bromoacetate: Similar to this compound but with a methyl group instead of an ethyl group, resulting in different reactivity and applications.

This compound is unique due to the presence of both the bromine and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-bromo-2-nitroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO4/c1-2-10-4(7)3(5)6(8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSZLBNYFWTRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C([N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985143
Record name Ethyl bromo(nitro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6653-28-7, 6060-97-5
Record name Ethyl bromo(nitro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMO-NITRO-ACETIC ACID ETHYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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